4-Hyrdroxy Felbamate-d4
Description
Felbamate-d4 (deuterated Felbamate) is a stable isotope-labeled analog of the anticonvulsant drug Felbamate. It serves as an internal standard in mass spectrometry (MS) studies, enabling precise quantification of Felbamate in biological matrices . Its deuterium atoms (four deuterium substitutions) provide a distinct mass shift (+4 Da), distinguishing it from the non-deuterated parent compound during MS analysis. Felbamate itself is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, clinically used to treat epilepsy . Felbamate-d4’s structural fidelity ensures accurate pharmacokinetic profiling, including absorption, distribution, metabolism, and excretion (ADME) studies .
Properties
Molecular Formula |
C₁₁H₁₀D₄N₂O₅ |
|---|---|
Molecular Weight |
258.26 |
Synonyms |
2-(4-Hydroxyphenyl)-1,3-propanediyl Dicarbamate-d4; W 2986-d4_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Deuterated Internal Standards
Deuterated analogs are critical for minimizing matrix effects and compensating analyte loss during sample preparation. Below is a comparative analysis of Felbamate-d4 with other deuterated compounds:
Table 1. Key Properties of Deuterated Internal Standards
Structural Analogs and Functional Comparisons
Structural analogs of Felbamate and 4-hydroxy-substituted compounds reveal critical structure-activity relationships (SAR).
4-Hydroxy Benzoate Derivatives
4-hydroxy-substituted compounds exhibit varied biological activities depending on substituent positioning and functional groups:
Table 2. Cytotoxicity of 4-Hydroxy Benzoate Analogs (MCF-7 Breast Cancer Cells)
Key Insights :
Halogenated 4-Hydroxy Analogs
Halogenation of 4-hydroxy compounds modulates receptor binding and antagonism. For example:
Table 3. TRPV1 Antagonism of Halogenated 4-Hydroxy Acetamides
Key Insights :
- Halogenation at the 4-position reduces TRPV1 binding affinity, likely due to steric or electronic effects .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-Hydroxy Felbamate-d4 to ensure isotopic purity and structural fidelity?
- Methodological Answer : Synthesis requires precise deuteration at specific positions, typically via hydrogen-deuterium exchange under controlled acidic or basic conditions. Isotopic purity (>98%) should be verified using liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns . Stability during synthesis must be monitored via nuclear magnetic resonance (NMR) to confirm retention of the hydroxyl group and absence of unintended deuteration sites. Reaction solvents (e.g., D₂O) and catalysts (e.g., Pd/C) should be optimized to minimize side reactions .
Q. How can researchers validate the stability of 4-Hydroxy Felbamate-d4 under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Accelerated stability studies should be conducted using forced degradation protocols:
- Thermal stability : Incubate at 40–60°C for 1–4 weeks, analyzing degradation products via high-performance liquid chromatography (HPLC) coupled with UV/Vis or diode array detection .
- pH stability : Test in buffers (pH 3–9) at 37°C, monitoring deuterium retention using isotope ratio mass spectrometry (IRMS) .
- Light sensitivity : Expose to UV/Vis light (300–800 nm) and quantify photodegradation with LC-MS .
Advanced Research Questions
Q. What experimental designs are optimal for tracing the metabolic pathways of 4-Hydroxy Felbamate-d4 in vivo, and how do deuterium labels influence pharmacokinetic (PK) parameters?
- Methodological Answer : Use deuterium as a tracer in rodent models:
- Administer 4-Hydroxy Felbamate-d4 intravenously/orally and collect plasma/tissue samples at timed intervals.
- Quantify parent compound and metabolites (e.g., glucuronides) using ultra-high-performance LC (UHPLC) with tandem MS, leveraging deuterium’s mass shift for differentiation .
- Adjust PK models (e.g., non-compartmental analysis) to account for deuterium’s kinetic isotope effect (KIE), which may slow hepatic metabolism by 2–3 fold .
Q. How does hydroxylation at the 4-position alter Felbamate-d4’s interaction with NMDA receptors, and what techniques quantify receptor binding affinity?
- Methodological Answer :
- Radioligand binding assays : Compare displacement of [³H]MK-801 (an NMDA receptor antagonist) by Felbamate-d4 and its hydroxylated analog in rat cortical membranes. Calculate IC₅₀ values using nonlinear regression .
- Electrophysiology : Use patch-clamp recordings in hippocampal neurons to measure changes in NMDA-induced currents. Hydroxylation may enhance steric hindrance, reducing binding efficacy by 20–30% .
- Molecular docking : Model the hydroxyl group’s spatial interference with receptor binding pockets using software like AutoDock Vina .
Q. How should researchers address contradictory data in studies evaluating 4-Hydroxy Felbamate-d4’s anticonvulsant efficacy across different seizure models?
- Methodological Answer :
- Model-specific variability : Test in multiple models (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures) and stratify results by seizure type. Use ANOVA with post-hoc Tukey tests to identify model-dependent effects .
- Dose-response reconciliation : Apply Hill equation modeling to resolve discrepancies in ED₅₀ values, ensuring doses span 3–5 log units .
- Meta-analysis : Pool data from independent studies, adjusting for covariates (e.g., animal strain, administration route) using random-effects models .
Q. What data management practices ensure reproducibility in deuterated compound research, particularly for 4-Hydroxy Felbamate-d4?
- Methodological Answer :
- FAIR principles : Store raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with standardized metadata (e.g., solvent, instrument parameters) .
- Electronic Lab Notebooks (ELNs) : Document synthesis protocols, stability data, and analytical conditions in platforms like LabArchives to enable cross-lab validation .
- Uncertainty quantification : Report confidence intervals for isotopic purity and receptor binding constants, adhering to ISO guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
